7-Amino-6-fluoro-1-methylquinolin-2(1H)-one
Description
7-Amino-6-fluoro-1-methylquinolin-2(1H)-one is a fluorinated quinolinone derivative characterized by a methyl group at position 1, a fluorine atom at position 6, and an amino group at position 7 of the quinoline scaffold. Its molecular formula is C₉H₉FN₂O (CID: 12040822), with a SMILES string C1CC(=O)NC2=CC(=C(C=C21)F)N .
Properties
Molecular Formula |
C10H9FN2O |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
7-amino-6-fluoro-1-methylquinolin-2-one |
InChI |
InChI=1S/C10H9FN2O/c1-13-9-5-8(12)7(11)4-6(9)2-3-10(13)14/h2-5H,12H2,1H3 |
InChI Key |
LLIOLZAXFMHYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC2=CC(=C(C=C21)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-fluoro-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of a nitro group to the quinoline ring.
Reduction: Conversion of the nitro group to an amino group.
Fluorination: Introduction of a fluorine atom.
Methylation: Addition of a methyl group to the nitrogen atom.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinolinone derivatives.
Reduction: Reduction reactions may lead to the formation of dihydroquinoline derivatives.
Substitution: The amino and fluoro groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Fluorescent Probes: Used in the development of fluorescent probes for biological imaging.
Medicine
Industry
Dyes and Pigments: Used in the production of dyes and pigments.
Materials Science: Applications in the development of advanced materials.
Mechanism of Action
The mechanism of action of 7-Amino-6-fluoro-1-methylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substitutional Differences
The following table summarizes key structural distinctions between 7-Amino-6-fluoro-1-methylquinolin-2(1H)-one and related compounds:
Physicochemical and Functional Properties
- Steric and Conformational Differences: The dihydro structure in 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one introduces partial saturation, reducing aromaticity and altering reactivity . The cyclopropyl group in the same compound adds steric hindrance, which may influence interactions with biological targets.
- Hydrogen Bonding: The amino group at position 7 in the main compound provides hydrogen-bonding capability, a feature shared with 7-Amino-4-methyl-2(1H)quinolinone but absent in 6-Aminoquinolin-2(1H)-one .
Biological Activity
7-Amino-6-fluoro-1-methylquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry, particularly due to its biological activities. This article delves into the compound's synthesis, structural characteristics, and various biological activities, including antibacterial and anticancer properties. Recent studies have explored its mechanisms of action and potential therapeutic applications.
Chemical Structure and Synthesis
The compound 7-amino-6-fluoro-1-methylquinolin-2(1H)-one can be synthesized through various methods, often involving modifications of quinoline derivatives. The presence of the amino and fluoro groups enhances its reactivity and biological profile.
Table 1: Structural Features of 7-Amino-6-fluoro-1-methylquinolin-2(1H)-one
| Feature | Description |
|---|---|
| Molecular Formula | C10H8FN3O |
| Molecular Weight | 201.19 g/mol |
| Functional Groups | Amino (-NH2), Fluoro (-F), Carbonyl (C=O) |
Antibacterial Activity
Recent investigations have demonstrated that derivatives of quinoline, including 7-amino-6-fluoro-1-methylquinolin-2(1H)-one, exhibit promising antibacterial properties. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study assessing various quinolone-benzimidazole hybrids, compounds similar to 7-amino-6-fluoro-1-methylquinolin-2(1H)-one showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds was found to be lower than that of standard antibiotics like ampicillin, indicating their potential as effective antibacterial agents .
Anticancer Activity
The anticancer properties of 7-amino-6-fluoro-1-methylquinolin-2(1H)-one have also been explored. Studies indicate that quinoline derivatives can induce apoptosis in cancer cells by disrupting microtubule polymerization and affecting cell cycle progression.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| H460 (Lung) | 0.89 | G2/M arrest via cyclin B1 downregulation |
| PC3 (Prostate) | 15 | Inhibition of cell viability |
The mechanisms through which 7-amino-6-fluoro-1-methylquinolin-2(1H)-one exerts its biological effects are multifaceted:
- Inhibition of Topoisomerases : Similar compounds have been shown to inhibit bacterial DNA gyrase, which is crucial for bacterial DNA replication.
- Apoptosis Induction : The compound's ability to induce apoptosis in cancer cells is linked to its effects on cell cycle regulators like cyclin-dependent kinases.
- Microtubule Disruption : Some derivatives interfere with microtubule dynamics, which is essential for proper mitotic spindle formation during cell division.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
